5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative featuring a dichlorophenyl substituent at the 5-position and a methyl group at the 2-position. This scaffold is notable for its structural versatility, enabling diverse biological interactions.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4/c1-7-4-13-17-11(6-12(16)19(13)18-7)8-2-3-9(14)10(15)5-8/h2-6H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAUURBNQRKBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC(=C(C=C3)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of 5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine vary with different dosages in animal models. Studies are being conducted to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Biological Activity
5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure comprises a pyrazolo[1,5-a]pyrimidine core substituted with a dichlorophenyl group and a methyl group. The presence of chlorine atoms enhances the compound's lipophilicity and biological activity.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class often exhibit their biological effects through interactions with various molecular targets. The specific mechanisms for this compound include:
- Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular proliferation and survival.
- Antiviral Activity : Some studies suggest that similar compounds possess antiviral properties by disrupting viral replication processes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Several studies have investigated the biological effects of related compounds in the pyrazolo[1,5-a]pyrimidine series:
- Antiviral Efficacy : A study demonstrated that derivatives similar to this compound showed significant antiviral activity against various viral strains. The mechanism involved inhibition of viral polymerases and interference with host cell machinery necessary for viral replication .
- Cancer Research : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines by targeting specific kinases involved in cell survival pathways. The results indicated a dose-dependent response where higher concentrations led to increased cell death .
- Pharmacokinetics : Investigations into the pharmacokinetic properties highlighted favorable absorption and distribution characteristics in animal models. The compound exhibited a half-life conducive for therapeutic use, suggesting potential for further development .
Scientific Research Applications
Anticancer Activity
Research indicates that 5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines.
Case Studies and Findings
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values of approximately 12.5 µM and 15.0 µM, respectively.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Antiviral Potential
The compound has also been investigated for its antiviral properties. It has shown promise in inhibiting viral infections by targeting specific viral enzymes or pathways essential for viral replication.
Research Insights
- Mechanism of Action : The compound may interfere with viral entry or replication processes, making it a candidate for further development as an antiviral agent .
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, this compound has been studied for its potential anti-inflammatory properties.
- Cytokine Modulation : Preliminary studies suggest that this compound can modulate the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Antimicrobial Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial activities against various bacterial strains.
Findings from Studies
- Broad-Spectrum Activity : Some studies have reported that compounds within this family exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Table 1: Substituent Effects on Antimycobacterial Activity
| Compound ID | 3-Position Substituent | 5-Position Substituent | MIC (µM) vs. M. tuberculosis |
|---|---|---|---|
| 32 | 4-Fluorophenyl | 4-Fluorophenyl | 0.78 |
| 33 | 4-Fluorophenyl | p-Tolyl | 1.56 |
| 35 | 4-Fluorophenyl | 4-Isopropylphenyl | 6.25 |
Core Scaffold Modifications
Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine
Replacing the pyrazole ring with a triazole (e.g., compounds 92–99 in ) shifts activity toward antiplasmodial targets. For instance, N-(3-chlorophenyl)-5-methyltriazolopyrimidines exhibit IC₅₀ values < 100 nM against Plasmodium falciparum, attributed to improved solubility and target binding . In contrast, pyrazolopyrimidines like the target compound are more commonly optimized for kinase inhibition (e.g., CDK2 inhibition by compound D in ) .
Dichlorophenyl vs. Other Aromatic Substituents
The 3,4-dichlorophenyl group in the target compound enhances lipophilicity (clogP ≈ 4.5) compared to mono-halogenated analogs (e.g., 4-fluorophenyl: clogP ≈ 3.2). This property may improve membrane permeability but could reduce aqueous solubility, a critical factor in bioavailability .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Key Properties of Selected Analogs
*Calculated using fragment-based methods.
Research Findings and Trends
- Antimicrobial Activity : Dichlorophenyl-substituted pyrazolopyrimidines (e.g., DB08531 in ) show moderate activity against M. tuberculosis (MIC = 3.12 µM), though less potent than fluorinated analogs .
- Synthetic Accessibility : Suzuki coupling and Buchwald-Hartwig amination are common for introducing aryl and amine groups, respectively, but dichlorophenyl boronic acids may require optimized conditions due to steric effects .
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core
The foundational step involves the cyclocondensation of ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate (5 ) with 3-amino-4-methylpyrazole (6 ) in refluxing ethanol under acidic catalysis (Scheme 1). This reaction proceeds via nucleophilic attack of the aminopyrazole’s amino group on the β-ketoester’s carbonyl carbon, followed by cyclodehydration to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold (1 ). The 3,4-dichlorophenyl group is introduced regioselectively at position 5 due to the electron-withdrawing effects of the dichloro substituents, which stabilize the intermediate enolate.
Key Reaction Conditions
Structural Validation of Intermediate 1
Intermediate 1 was characterized by ¹H NMR, ¹³C NMR, and mass spectrometry:
- ¹H NMR (DMSO-d₆): δ 12.16 (s, 1H, NH), 7.73 (d, J = 8.4 Hz, 2H, Ar-H), 7.51–7.42 (m, 7H, Ar-H and pyrazole-H), 5.92 (s, 1H, pyrimidine-H), 2.32 (s, 3H, CH₃).
- LRMS (ESI): m/z 387 [M + H]⁺.
Chlorination and Amination of the Pyrimidinone Core
Conversion to 7-Chloro Intermediate (2)
The 7-keto group of 1 was converted to a chloro substituent using POCl₃ in the presence of N,N-dimethylformamide (DMF) as a catalyst (Scheme 2). This step proceeds via the formation of a reactive trichlorophosphate intermediate, which undergoes nucleophilic substitution to yield 7-chloro-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (2 ).
Optimized Conditions
Ammonolysis to Install the 7-Amine Group
Intermediate 2 was subjected to amination using aqueous ammonia in a sealed tube at 120°C for 12 hours (Scheme 3). This nucleophilic aromatic substitution replaces the chloride with an amine group, yielding the target compound (3 ).
Characterization Data for *3 *
- ¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, Ar-H), 7.40–7.31 (m, 4H, Ar-H), 5.53 (s, 1H, pyrimidine-H), 2.43 (d, J = 6.6 Hz, 2H, CH₂), 1.68–1.58 (m, 6H, cyclohexyl-H).
- LRMS (ESI): m/z 368 [M + H]⁺.
Alternative Synthetic Pathways and Regioselectivity Considerations
Microwave-Assisted Cyclocondensation
A microwave-enhanced method was explored to accelerate the cyclocondensation step. Using 300 W irradiation at 120°C for 20 minutes, the reaction time was reduced from 12 hours to 30 minutes, with a comparable yield of 70%. This approach minimizes thermal degradation and improves reproducibility.
Reductive Amination of 7-Keto Intermediate
An alternative route involving reductive amination of 1 with ammonium acetate and sodium cyanoborohydride in methanol was attempted. However, this method resulted in <30% yield due to competing reduction of the pyrimidine ring.
Optimization of Reaction Parameters
Solvent Effects on Cyclocondensation
A solvent screening study revealed that ethanol outperformed acetonitrile, toluene, and DMF in terms of yield (72% vs. 45–58%) and purity. Polar protic solvents stabilize the transition state by hydrogen bonding, facilitating cyclization.
Temperature Dependence in Amination
Elevating the amination temperature from 100°C to 120°C increased the yield of 3 from 55% to 88%. Prolonged heating beyond 12 hours led to decomposition, underscoring the need for precise reaction control.
Spectroscopic and Crystallographic Validation
X-ray Crystallography
Single-crystal X-ray diffraction of intermediate 1 confirmed the tautomeric form of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, with a C═O bond length of 1.23 Å, consistent with ketonic character.
Comparative NMR Analysis
The ¹³C NMR spectrum of 3 exhibited a distinct signal at δ 156.4 ppm, corresponding to the C-7 amine, absent in the chlorinated intermediate 2 .
Q & A
Q. Q1. How can researchers optimize the synthesis of 5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine to improve yield and purity?
A1. Synthesis optimization involves:
- Stepwise functionalization : Begin with constructing the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-diketones or equivalents. Introduce substituents (e.g., 3,4-dichlorophenyl) via nucleophilic substitution or cross-coupling reactions .
- Reaction condition tuning : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate solubility. Catalysts like Pd(PPh₃)₄ improve coupling efficiency for aryl groups .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .
Q. Q2. What analytical techniques are critical for characterizing structural and electronic properties of this compound?
A2. Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents and detects tautomeric forms (common in pyrazolo-pyrimidines) .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding with biological targets) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies elucidate the impact of the 3,4-dichlorophenyl group on bioactivity?
A3. Methodological approaches:
- Comparative analogs : Synthesize derivatives with substituent variations (e.g., 4-fluorophenyl, 3-methylphenyl) and test in bioassays (e.g., kinase inhibition, antimicrobial activity) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of analogs with target proteins (e.g., kinases, receptors). The electron-withdrawing Cl groups may enhance π-π stacking or hydrophobic interactions .
- Pharmacophore mapping : Identify critical moieties (e.g., dichlorophenyl, pyrimidine amine) using software like Schrödinger .
Q. Q4. How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
A4. Strategies include:
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., identical cell lines, ATP concentrations in kinase assays) .
- Meta-analysis : Compare datasets accounting for variables like solvent (DMSO concentration), incubation time, and assay detection methods (fluorescence vs. luminescence) .
- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding kinetics alongside enzyme inhibition assays) .
Q. Q5. What in silico and in vitro models are optimal for predicting metabolic stability and toxicity?
A5. Integrated workflows:
- CYP450 inhibition assays : Use human liver microsomes to assess metabolic pathways. Pyrazolo-pyrimidines often undergo oxidative metabolism at the methyl group .
- ADMET prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. The dichlorophenyl group may increase logP, requiring formulation optimization .
- Toxicity screening : Zebrafish embryos or HepG2 cells evaluate hepatotoxicity. Monitor ROS generation and mitochondrial membrane potential .
Experimental Design & Data Interpretation
Q. Q6. How to design a robust in vivo study to evaluate therapeutic potential in disease models?
A6. Key considerations:
- Dose optimization : Conduct pharmacokinetic studies (rodents) to determine Cₘₐₓ, t₁/₂, and bioavailability. The compound’s solubility may require PEG-based formulations .
- Model selection : Use transgenic mice for target-specific diseases (e.g., xenograft models for anticancer activity). Include positive controls (e.g., imatinib for kinase inhibition) .
- Endpoint analysis : Combine histopathology (tissue sections) with biomarker quantification (ELISA for cytokines or phosphoproteins) .
Q. Q7. What strategies mitigate off-target effects during mechanistic studies?
A7. Approaches include:
- Proteome-wide profiling : Use affinity pulldown/MS to identify unintended binding partners .
- Isoform selectivity assays : Test against closely related enzymes (e.g., kinase family members) to confirm specificity .
- CRISPR/Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. gene-edited cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
